Highly potent, reversible, selective aromatase inhibitor (IC50 = 11.5 nM). Inhibits estradiol synthesis. Potent antitumor effects in vivo. Cytochrome P450 inhibitor.
Letrozole is a potent, cell-permeable inhibitor of aromatase (IC50 = 2 nM). It inhibits proliferation of estrogen receptor-positive (ER+) MCF-7 cells when used alone at concentrations ranging from 0.1 to 100 nM and when used at a concentration of 10 nM in combination with testosterone or 4-androstene-3,17-dione. It also reduces matrix metalloproteinase-2 (MMP-2) and MMP-9 levels in MCF-7 cells when used at a concentration of 10 nM. Letrozole (10 µg per day) reduces tumor growth in an MCF-7Ca ovariectomized-mouse xenograft model. Formulations containing letrozole have been used in the treatment of postmenopausal breast cancer.
A nonsteroidal aromatase inhibitor structurally related to Fadrozole. Antineoplastic. An orally bioavailable non-steroidal triazole compound that acts as a potent and selective inhibitor of aromatase (IC50=140, 350 and 450pM in Dex-treated fibroblasts, MCF-7Ca, and JEG-3 cells, respectively). Competitively, but reversibly binds to the heme iron of aromatase. Does not affect the synthesis of adrenal mineralocorticoid or glucocorticoids. Reported to be highly effective as an anti-estrogenic and anti-proliferative agent in estrogen-rich tumors. Also delays the fusing of the growth plates in adolescents and enhances the effectiveness of growth hormone. Shown to synergistically induce apoptosis and cause tumor regression when combined with IGF-1R inhibitors.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Letrozole is used for the treatment of breast cancer in hormone-dependent postmenopausal patients. The drug works by blocking the synthesis of estrogen, a causative agent for cancer.
Letrozole is a nonsteroidal inhibitor of estrogen synthesis with antineoplastic activity. As a third-generation aromatase inhibitor, letrozole selectively and reversibly inhibits aromatase, which may result in growth inhibition of estrogen-dependent breast cancer cells. Aromatase, a cytochrome P-450 enzyme localized to the endoplasmic reticulum of the cell and found in many tissues including those of the premenopausal ovary, liver, and breast, catalyzes the aromatization of androstenedione and testosterone into estrone and estradiol, the final step in estrogen biosynthesis.
Letrozole is a nonsteroidal inhibitor of aromatase which effectively blocks estrogen synthesis in postmenopausal women and is used as therapy of estrogen receptor positive breast cancer, usually after resection and after failure of tamoxifen. Letrozole has been associated with a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury.
Letrozole, also known as femara, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Letrozole is a drug which is used for the extended adjuvant treatment of early breast cancer in postmenopausal women who have received 5 years of adjuvant tamoxifen therapy. also for first-line treatment of postmenopausal women with hormone receptor positive or hormone receptor unknown locally advanced or metastatic breast cancer. also indicated for the treatment of advanced breast cancer in postmenopausal women with disease progression following antiestrogen therapy. Letrozole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Letrozole has been detected in multiple biofluids, such as urine and blood. Within the cell, letrozole is primarily located in the membrane (predicted from logP). Letrozole is a potentially toxic compound.